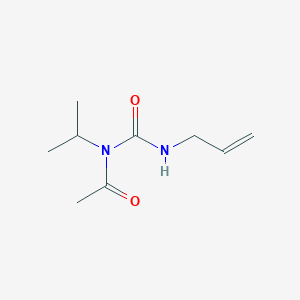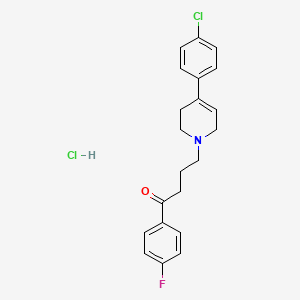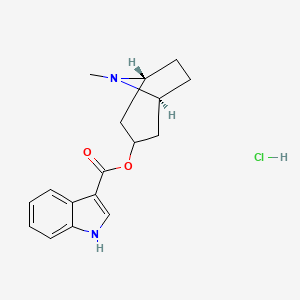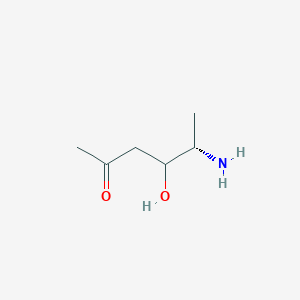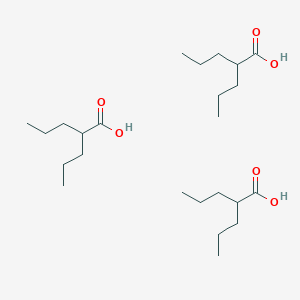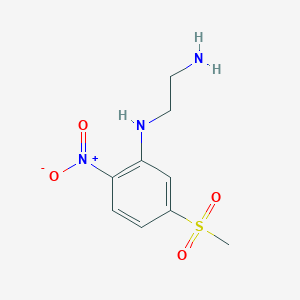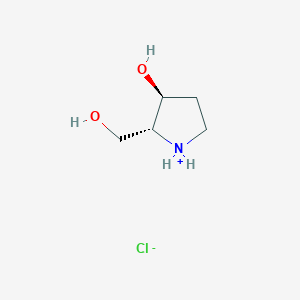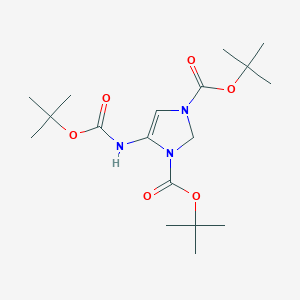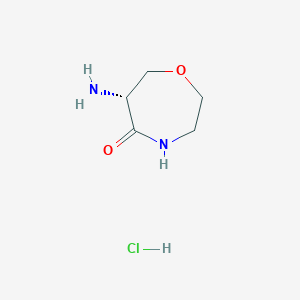
(R)-6-Amino-1,4-oxazepan-5-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-6-Amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl and a molecular weight of 166.61 g/mol. This compound is a hydrochloride salt of (R)-6-amino-1,4-oxazepan-5-one, which is a cyclic amine containing an oxazepan ring structure. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route is the cyclization of a linear amino acid derivative under acidic conditions to form the oxazepan ring. The reaction conditions may include the use of strong acids such as hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the production of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (R)-6-Amino-1,4-oxazepan-5-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Oxidation: : The oxidation of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride can lead to the formation of corresponding oxo-compounds.
Reduction: : Reduction reactions can produce amines or alcohols depending on the specific conditions.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
(R)-6-Amino-1,4-oxazepan-5-one hydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It is used in the study of biological systems and processes, particularly in the context of enzyme inhibition and receptor binding.
Medicine: : The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: : It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-6-Amino-1,4-oxazepan-5-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
(R)-6-Amino-1,4-oxazepan-5-one hydrochloride can be compared with other similar compounds, such as (S)-6-Amino-1,4-oxazepan-5-one hydrochloride and other cyclic amines The key differences may lie in the stereochemistry and the specific biological or chemical properties of these compounds
List of Similar Compounds
(S)-6-Amino-1,4-oxazepan-5-one hydrochloride
Other cyclic amines with similar ring structures
This comprehensive overview provides a detailed understanding of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(6R)-6-amino-1,4-oxazepan-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQSMBTKWYNKR-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](C(=O)N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
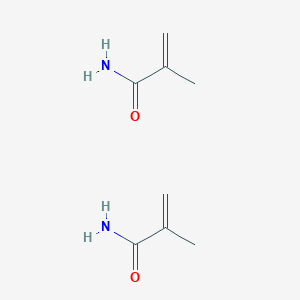

![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)

